![molecular formula C16H16N6OS B3015561 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 901147-84-0](/img/structure/B3015561.png)
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities . The compounds are inhibitors of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6) useful for the treatment of proliferative disorders . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves multistep reactions starting from 4-chloropyridine-3-sulfonamide . The structures of these derivatives were confirmed by infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , is confirmed using various spectroscopic techniques . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The final compounds are evaluated for their antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are confirmed by various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound of interest has been involved in the synthesis and structural elucidation of various derivatives, highlighting its significance in the development of pharmaceutical agents with potential antimicrobial, antifungal, and antituberculosis activities. A study demonstrated the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, focusing on their in-vitro antibacterial, antifungal, and antituberculosis properties. The chemical structures of these compounds were determined using spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Activity
Further research on pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one by a multistep process revealed their antimicrobial efficacy against selected bacterial and fungal strains. The structures of these derivatives were established through various spectroscopic methods, including 1H NMR, infrared, and mass spectrometry, emphasizing the compound's role in developing new antimicrobial agents (Majithiya, J.J., & Bheshdadia, B., 2022).
Antiexudative Activity
The compound has also been explored for its antiexudative properties. In one study, the synthesis of pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, was reported. These derivatives exhibited significant antiexudative activity in animal models, suggesting their potential therapeutic applications in conditions associated with inflammation (Chalenko, N., Bezugly, P.A., Sirova, A.O., Chekman, I., & Demchenko, A., 2019).
Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide, has shown significant antioxidant activity. These findings highlight the potential of such compounds in oxidative stress-related disorders (Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N.K., Essassi, E., Mague, J., Radi, S., Faouzi, M., Adarsh, N.N., & Garcia, Y., 2019).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole derivatives is related to their ability to inhibit Casein kinase 1 alpha and/or delta (CSNK1α and/or 6), which are useful for the treatment of proliferative disorders . Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Zukünftige Richtungen
The future directions for research on 1,2,4-triazole derivatives include further exploration of their antifungal, antibacterial, and anticancer activities . There is also interest in understanding their potential as inhibitors of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6) for the treatment of proliferative disorders .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-5-2-3-7-13(11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-4-8-18-9-12/h2-9H,10,17H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQJVIYTVUSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)

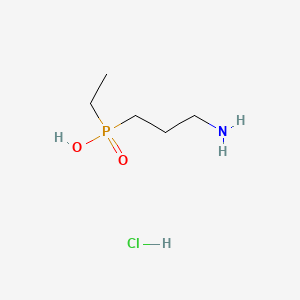
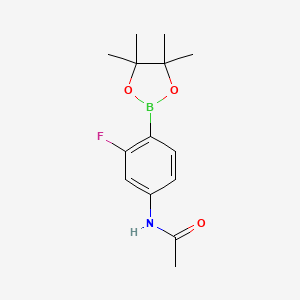
![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)
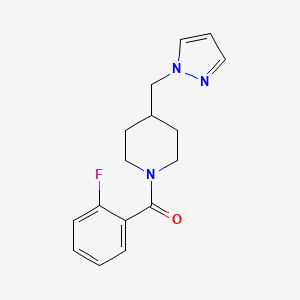
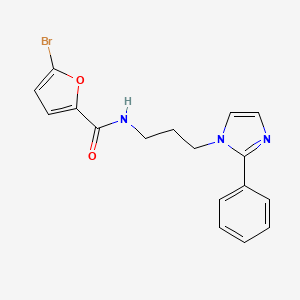
![(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B3015498.png)
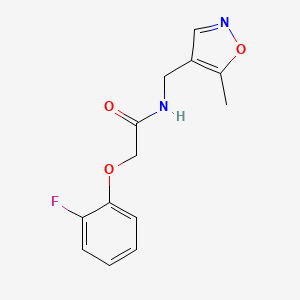
![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)
